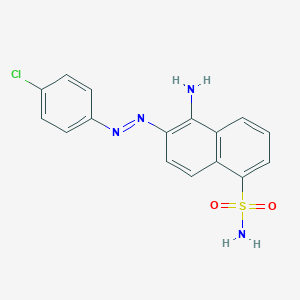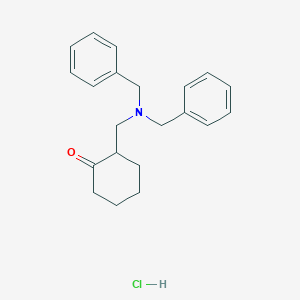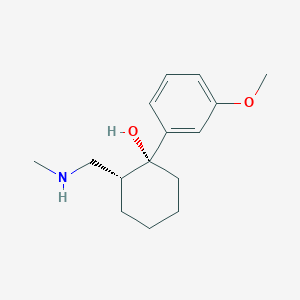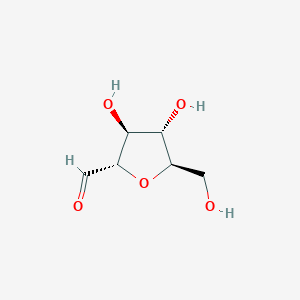
2,5-Anhydro-D-mannose
概要
説明
2,5-Anhydro-D-mannose is a yellow to orange solid . It is a mixture of the acetal and aldehyde forms . It is structurally similar to D-mannose .
Synthesis Analysis
In research, 2,5-Anhydro-D-mannose is primarily used as a precursor or building block for the synthesis of alginate-based materials . It serves as a starting material for the production of alginate hydrogels, microcapsules, and scaffolds .Molecular Structure Analysis
The molecular weight of 2,5-Anhydro-D-mannose Oxime is 177.16 and its molecular formula is C6H11NO5 . This compound is a mixture of the acetal and aldehyde forms .Chemical Reactions Analysis
The product reacts with thiobarbituric acid giving rise to a pink-colored derivative with an excitation maximum located at 555 nm .Physical And Chemical Properties Analysis
2,5-Anhydro-D-mannose is a yellow to orange solid . It is a mixture of the acetal and aldehyde forms .科学的研究の応用
Precursors of Diblock Oligosaccharides
2,5-Anhydro-D-mannose is used in the synthesis of diblock oligosaccharides . The highly reactive 2,5-anhydro-D-mannose residue at the reducing end of chitin oligomers, obtained by nitrous acid depolymerization, is activated by dihydrazides or dioxyamines to provide precursors for chitin-based diblock saccharides . These reactions are much faster than for other carbohydrates .
Synthesis of Complex Carbohydrate Derivatives
2,5-Anhydro-D-mannose oxime has emerged as a valuable compound in scientific research due to its unique chemical properties and diverse applications . One significant area of interest is its role as a versatile building block for the synthesis of complex carbohydrate derivatives .
Production of Glycoconjugates
In addition to complex carbohydrate derivatives, 2,5-Anhydro-D-mannose oxime is also used in the production of glycoconjugates . These are compounds that result from the covalent bonding of a carbohydrate to another functional group or molecule.
Synthesis of Chitooligosaccharides
The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-D-mannofuranose . This process forms a relevant strategy for the development of advanced functional COS-based conjugates .
Reducing-End Conjugation of COS
2,5-Anhydro-D-mannose is used in a chemical method for the reducing-end conjugation of COS by the commercially available dioxyamine O,O′-1,3-propanediylbishydroxylamine . The resulting dioxyamine-linked COS synthesized by both oximation and reductive amination ways were fully characterized .
Treatment of Urinary Tract Infections (UTIs)
2,5-Anhydro-D-mannose may be useful in the treatment of urinary tract infections (UTIs) . However, more research is needed to confirm its effectiveness and safety in this application.
Safety And Hazards
将来の方向性
2,5-Anhydro-D-mannose is a mixture of the acetal and aldehyde forms. It is structurally similar to D-mannose . It is primarily used as a precursor or building block for the synthesis of alginate-based materials . It serves as a starting material for the production of alginate hydrogels, microcapsules, and scaffolds .
特性
IUPAC Name |
(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPTZKZHMOIRE-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydro-D-mannose | |
CAS RN |
495-75-0 | |
| Record name | 2,5-Anhydromannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-ANHYDRO-D-MANNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



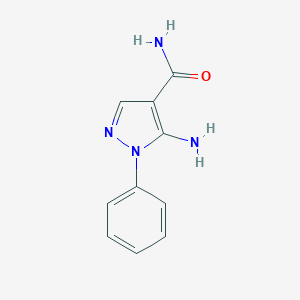
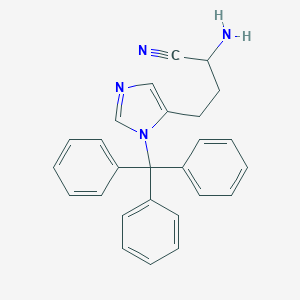
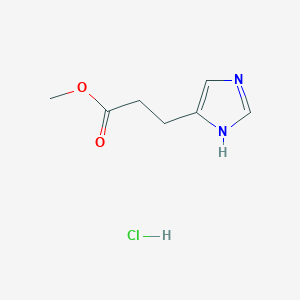
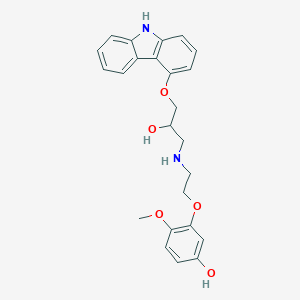
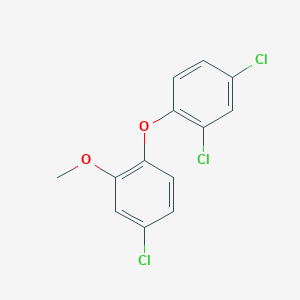
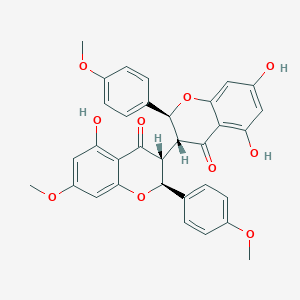
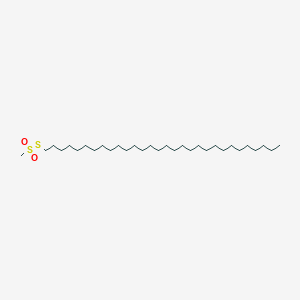
![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
